An In-depth Technical Guide to 3-(Aminomethyl)-4-methoxybenzoic Acid and its Isomeric Precursor
An In-depth Technical Guide to 3-(Aminomethyl)-4-methoxybenzoic Acid and its Isomeric Precursor
Abstract
This technical guide addresses the chemical identity, properties, and synthesis of "3-(Aminomethyl)-4-methoxybenzoic acid." Initial database inquiries reveal that this specific compound is not extensively documented in readily available chemical literature or commercial catalogs. This guide clarifies the structural distinction between the requested compound and its well-characterized isomer, 3-Amino-4-methoxybenzoic acid (CAS: 2840-26-8). A plausible, expert-devised synthetic pathway for the target molecule is proposed for research and development purposes. Subsequently, this document provides a comprehensive technical overview of the isomeric amine, 3-Amino-4-methoxybenzoic acid, covering its synthesis, physicochemical properties, key applications in drug discovery and organic synthesis, and essential safety protocols. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this structural class of compounds.
Part 1: The Target Molecule: 3-(Aminomethyl)-4-methoxybenzoic Acid
A systematic search of prominent chemical databases, including PubChem and commercial supplier catalogs, did not yield a specific CAS number or a significant body of technical data for 3-(Aminomethyl)-4-methoxybenzoic acid. This suggests the compound is either novel, a rarely synthesized intermediate, or not widely commercialized.
Structural Clarification
It is critical to distinguish the requested "aminomethyl" structure from its "amino" isomer, which is well-documented. The key difference lies in the substituent at the 3-position of the 4-methoxybenzoic acid core:
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3-(Aminomethyl)-4-methoxybenzoic acid: Contains a methylene (-CH₂-) spacer between the phenyl ring and the amino group (-NH₂).
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3-Amino-4-methoxybenzoic acid: Features an amino group (-NH₂) directly attached to the phenyl ring.
This structural variance significantly impacts the molecule's basicity, nucleophilicity, and overall chemical properties.
Caption: Structural comparison of the target molecule and its isomer.
Proposed Synthetic Pathway for 3-(Aminomethyl)-4-methoxybenzoic Acid
For researchers interested in obtaining this specific molecule, a logical synthetic route can be devised from a plausible starting material, 3-Cyano-4-methoxybenzoic acid. This multi-step synthesis involves the protection of the carboxylic acid, selective reduction of the nitrile, and subsequent deprotection.
Workflow Rationale: The carboxylic acid is significantly more reactive towards common reducing agents like lithium aluminum hydride (LiAlH₄) than the nitrile. Therefore, it must be protected, typically as an ester, to allow for the selective reduction of the cyano group to the desired aminomethyl functionality.
Caption: Proposed synthesis workflow for 3-(Aminomethyl)-4-methoxybenzoic acid.
Experimental Protocol (Hypothetical):
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Esterification (Protection):
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Dissolve 3-Cyano-4-methoxybenzoic acid in anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until TLC or GC-MS indicates complete conversion to the methyl ester.
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Neutralize the acid, extract the ester with an organic solvent (e.g., ethyl acetate), and purify.
-
-
Selective Nitrile Reduction:
-
In an inert atmosphere, prepare a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like THF.[1]
-
Slowly add a solution of the methyl ester intermediate to the suspension at a reduced temperature (e.g., 0 °C).
-
Allow the reaction to proceed until the nitrile is fully reduced.
-
Carefully quench the reaction, followed by an aqueous workup to isolate the aminomethyl ester.
-
-
Hydrolysis (Deprotection):
-
Subject the isolated aminomethyl ester to basic hydrolysis (e.g., using aqueous NaOH) to saponify the ester.
-
Acidify the resulting carboxylate salt with an acid like HCl to precipitate the final product, 3-(Aminomethyl)-4-methoxybenzoic acid.
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Collect the product by filtration, wash with cold water, and dry under vacuum.
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Part 2: Technical Guide for 3-Amino-4-methoxybenzoic Acid (CAS: 2840-26-8)
As a well-characterized and commercially available compound, 3-Amino-4-methoxybenzoic acid is a key intermediate in various fields.[2][3] The following sections provide a detailed technical overview of this molecule.
Compound Identification and Properties
This molecule is a substituted aniline and benzoic acid derivative, presenting as a white to light yellow or brown crystalline powder.[2][4]
| Identifier | Value | Source(s) |
| CAS Number | 2840-26-8 | [2][5][6] |
| IUPAC Name | 3-amino-4-methoxybenzoic acid | [6] |
| Synonyms | 3-Amino-p-anisic acid, 5-Carboxy-2-methoxyaniline | [6] |
| Molecular Formula | C₈H₉NO₃ | [5][6] |
| Molecular Weight | 167.16 g/mol | [5][6] |
| InChIKey | FDGAEAYZQQCBRN-UHFFFAOYSA-N | [6] |
| SMILES | COC1=C(C=C(C=C1)C(=O)O)N | [6] |
| Physicochemical Property | Value | Source(s) |
| Melting Point | 203.0 - 210.0 °C | [2][4][7] |
| Boiling Point | 295.73 °C (rough estimate) | [4] |
| Density | 1.2917 g/cm³ (rough estimate) | [4] |
| Solubility | Soluble in water | [2][4] |
| Appearance | White to gray to brown powder/crystal | [4] |
| pKa | 4.69 ± 0.10 (Predicted) | [4] |
| Storage Temperature | Room temperature, keep in dark place, inert atmosphere | [4] |
Synthesis and Production
A common and efficient method for synthesizing 3-Amino-4-methoxybenzoic acid is the catalytic hydrogenation of 4-Methoxy-3-nitrobenzoic acid.[2] This process involves the selective reduction of the nitro group to an amine.
Caption: Established synthesis of 3-Amino-4-methoxybenzoic acid.
Experimental Protocol:
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Setup: A solution of 4-Methoxy-3-nitrobenzoic acid is prepared in a suitable solvent, typically ethanol.[2]
-
Catalyst Addition: A catalytic amount (e.g., 10% by weight) of palladium on carbon (Pd/C) is added to the solution.[2]
-
Hydrogenation: The reaction vessel is purged and filled with hydrogen gas, and the mixture is stirred vigorously at room temperature for several hours (e.g., 5.5 hours).[2]
-
Workup: Upon reaction completion (monitored by TLC), the palladium catalyst is removed by filtration through a pad of celite.
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Isolation: The filtrate is concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization to afford 3-Amino-4-methoxybenzoic acid as a crystalline solid.[2]
Applications in Research and Industry
3-Amino-4-methoxybenzoic acid is a valuable building block in several areas, primarily due to its bifunctional nature (an amine and a carboxylic acid) which allows for diverse chemical modifications.
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Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is used in the preparation of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) inhibitors, which are a class of drugs used in oncology to block angiogenesis.[2][4] It also serves as a key intermediate for Vericiguat, a medication used to treat heart failure.[3]
-
Organic Synthesis: The compound is a general reactant for preparing dihydroisoquinoline compounds, which have been investigated as tubulin polymerization inhibitors with potential anticancer applications.[2][4]
-
Other Industries: It serves as an important raw material in the synthesis of agrochemicals and dyestuffs.[2][4]
Safety and Handling
Proper handling of 3-Amino-4-methoxybenzoic acid is essential in a laboratory or industrial setting. The compound is classified with several GHS hazard statements.
| Hazard Class | GHS Code | Description | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [6][8] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [6][8] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [6][8] |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields (conforming to EN 166), and a lab coat.[8]
-
Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[8]
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep in a dark place under an inert atmosphere.[4]
Spectral Data
Comprehensive spectral data for 3-Amino-4-methoxybenzoic acid is available in public databases, which is essential for quality control and reaction monitoring.
-
NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra are available and provide the necessary information for structural confirmation.[6]
-
Mass Spectrometry: GC-MS data is available, showing the expected molecular ion peak.[6]
-
Infrared (IR) Spectroscopy: FTIR spectra, typically run as a KBr wafer, show characteristic peaks for the functional groups present (amine N-H, carboxylic acid O-H, C=O, and aromatic C-H stretches).[6]
Conclusion
While "3-(Aminomethyl)-4-methoxybenzoic acid" remains a compound with limited public documentation, this guide provides a logical and scientifically grounded pathway for its synthesis, empowering researchers to access this molecule. Furthermore, the comprehensive technical data presented for its well-characterized isomer, 3-Amino-4-methoxybenzoic acid (CAS: 2840-26-8) , underscores the latter's importance as a versatile intermediate in pharmaceutical and chemical manufacturing. The detailed protocols, property tables, and safety information serve as a valuable resource for scientists and developers working with this class of aromatic compounds.
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